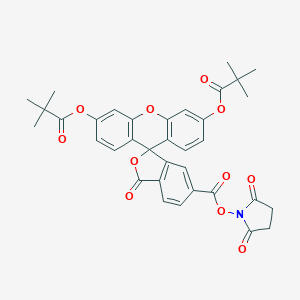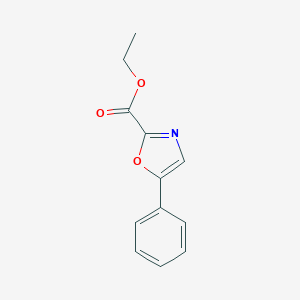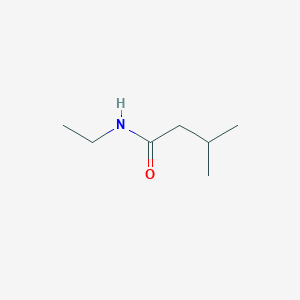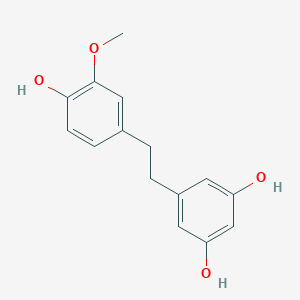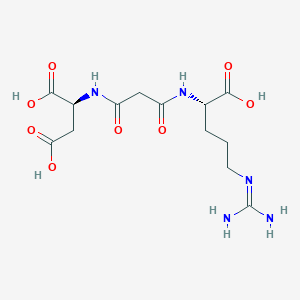
N,N,1-Trimethyl-1H-imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-1H-imidazol-4-amine, also known as TMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMIA is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring consisting of three carbon atoms and two nitrogen atoms. The chemical structure of TMIA makes it an ideal candidate for various research applications, including drug discovery, catalysis, and material science.
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine is not fully understood. However, several studies have suggested that N,N,1-Trimethyl-1H-imidazol-4-amine may act by binding to the active site of enzymes, thereby inhibiting their activity. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine may disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N,N,1-Trimethyl-1H-imidazol-4-amine can inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N,1-Trimethyl-1H-imidazol-4-amine in laboratory experiments is its unique chemical structure, which makes it an ideal candidate for various research applications. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine is relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of using N,N,1-Trimethyl-1H-imidazol-4-amine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N,N,1-Trimethyl-1H-imidazol-4-amine. One potential direction is the development of new drugs based on the chemical structure of N,N,1-Trimethyl-1H-imidazol-4-amine. Additionally, further research is needed to fully understand the mechanism of action of N,N,1-Trimethyl-1H-imidazol-4-amine and its potential applications in various fields, including catalysis and material science. Furthermore, studies are needed to investigate the potential toxicity of N,N,1-Trimethyl-1H-imidazol-4-amine and its effects on human health.
Synthesis Methods
N,N,1-Trimethyl-1H-imidazol-4-amine can be synthesized using several methods, including the reaction of 1-methylimidazole with formaldehyde and methylamine, or the reaction of 4-chloro-1-methylimidazole with trimethylamine. The synthesis of N,N,1-Trimethyl-1H-imidazol-4-amine is a complex process that requires careful control of reaction conditions, such as temperature, pressure, and reaction time.
Scientific Research Applications
N,N,1-Trimethyl-1H-imidazol-4-amine has been extensively studied for its potential applications in drug discovery. Several studies have shown that N,N,1-Trimethyl-1H-imidazol-4-amine can act as a potent inhibitor of various enzymes, including acetylcholinesterase, which is a key enzyme involved in the development of Alzheimer's disease. Additionally, N,N,1-Trimethyl-1H-imidazol-4-amine has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
196304-08-2 |
|---|---|
Product Name |
N,N,1-Trimethyl-1H-imidazol-4-amine |
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,N,1-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |
InChI Key |
PPWNRKHZPROPTD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)N(C)C |
Canonical SMILES |
CN1C=C(N=C1)N(C)C |
synonyms |
1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B171286.png)

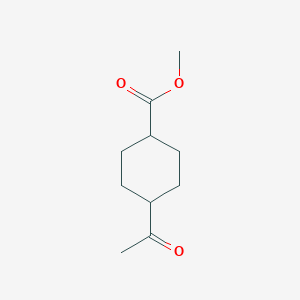
![4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid](/img/structure/B171296.png)
